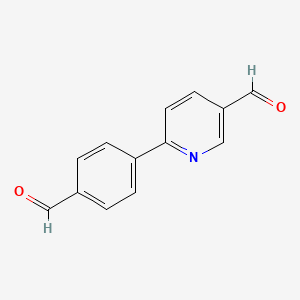

6-(4-Formylphenyl)nicotinaldehyde

CAS No.: 885950-11-8

Cat. No.: VC2171297

Molecular Formula: C13H9NO2

Molecular Weight: 211.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 885950-11-8 |

|---|---|

| Molecular Formula | C13H9NO2 |

| Molecular Weight | 211.22 g/mol |

| IUPAC Name | 6-(4-formylphenyl)pyridine-3-carbaldehyde |

| Standard InChI | InChI=1S/C13H9NO2/c15-8-10-1-4-12(5-2-10)13-6-3-11(9-16)7-14-13/h1-9H |

| Standard InChI Key | ZVFZQBYTHFYAJE-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1C=O)C2=NC=C(C=C2)C=O |

| Canonical SMILES | C1=CC(=CC=C1C=O)C2=NC=C(C=C2)C=O |

Introduction

Chemical Properties of 6-(4-Formylphenyl)nicotinaldehyde

The chemical behavior of 6-(4-Formylphenyl)nicotinaldehyde is largely dominated by the presence of two aldehyde functional groups and the nitrogen-containing heterocyclic system. These structural features endow the molecule with diverse reactive possibilities.

Reactivity of Aldehyde Groups

Both aldehyde groups in 6-(4-Formylphenyl)nicotinaldehyde are susceptible to typical carbonyl group reactions, including:

-

Nucleophilic addition reactions with hydrides, organometallics, and amines

-

Oxidation to corresponding carboxylic acids

-

Reduction to alcohols

-

Condensation reactions with amines to form imines

-

Aldol condensations with enolizable carbonyls

| Method | Typical Reaction Time | Expected Yield Range | Environmental Impact |

|---|---|---|---|

| Conventional Heating | 6-9 hours | 71-88% | Higher solvent use |

| Microwave Irradiation | 2-7 minutes | 82-94% | Reduced solvent requirements |

While these figures are derived from studies on related compounds , they suggest potential advantages for using microwave-assisted synthesis for compounds like 6-(4-Formylphenyl)nicotinaldehyde.

Reactivity and Chemical Behavior

The dual aldehyde functionalities of 6-(4-Formylphenyl)nicotinaldehyde make it an exceptionally versatile building block for organic synthesis. Each aldehyde group can participate independently or cooperatively in various transformations.

Condensation Reactions

Both aldehyde groups can undergo condensation reactions with various nucleophiles:

-

With primary amines to form Schiff bases (imines)

-

With hydrazines to form hydrazones

-

With hydroxylamine to form oximes

-

With active methylene compounds in Knoevenagel condensations

These reactions can be selective or lead to bis-condensation products depending on reaction conditions and stoichiometry.

Reductive Transformations

The aldehyde groups can undergo various reduction reactions:

-

Sodium borohydride (NaBH4) reduction to form the corresponding alcohols

-

Wolff-Kishner or Clemmensen reduction to remove the carbonyl functionality

-

Reductive amination with amines in the presence of reducing agents

Oxidative Transformations

Oxidation reactions can convert the aldehyde groups to carboxylic acids or other derivatives:

-

Oxidation with potassium permanganate (KMnO4) or chromium-based reagents

-

Mild oxidation with silver oxide

-

Baeyer-Villiger oxidation to form esters

Applications in Organic and Medicinal Chemistry

6-(4-Formylphenyl)nicotinaldehyde offers significant potential across various domains of chemistry due to its unique structure and reactive functional groups.

Pharmaceutical Precursor

The compound may serve as a versatile building block for pharmaceutical development:

-

The pyridine ring is a common pharmacophore found in numerous bioactive compounds

-

Dual aldehyde functionalities enable diverse derivatization pathways

-

Related pyridine derivatives have demonstrated promising anti-inflammatory activities

Comparative Analysis with Related Compounds

Understanding the relationship between 6-(4-Formylphenyl)nicotinaldehyde and structurally similar compounds provides insights into its unique properties and potential applications.

Comparison with Ethynyl-Linked Analogs

The compound 6-((4-Formylphenyl)ethynyl)nicotinaldehyde differs from 6-(4-Formylphenyl)nicotinaldehyde by the presence of an ethynyl linker between the aromatic systems. This structural difference impacts several properties:

| Property | 6-(4-Formylphenyl)nicotinaldehyde | 6-((4-Formylphenyl)ethynyl)nicotinaldehyde |

|---|---|---|

| Molecular Formula | C13H9NO2 | C15H9NO2 |

| Structural Flexibility | More rotational freedom between rings | Rigid linear connection between rings |

| Electronic Communication | Moderate between rings | Enhanced through ethynyl π-conjugation |

| Typical Applications | Synthetic building block, potential pharmaceutical precursor | Materials science, extended conjugated systems |

Related Pyridine Derivatives

Several pyridine derivatives with structural similarities have been reported in the literature:

Current Research and Future Directions

Recent Developments

Current research involving compounds similar to 6-(4-Formylphenyl)nicotinaldehyde has focused on several areas:

-

Development of environmentally friendly synthetic methodologies, such as microwave-assisted multicomponent reactions

-

Exploration of biological activities, particularly anti-inflammatory properties

-

Investigation of applications in materials science and supramolecular chemistry

Challenges in Research and Development

Despite its potential utility, research on 6-(4-Formylphenyl)nicotinaldehyde faces several challenges:

-

Limited commercial availability and potentially complex synthesis

-

Potential instability due to the reactive aldehyde groups

-

Selectivity challenges when attempting to modify only one of the aldehyde groups

-

Limited solubility in environmentally friendly solvents

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume